Solriamfetol

Catalog No.
S543563
CAS No.
178429-62-4
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solriamfetol

CAS Number

178429-62-4

Product Name

Solriamfetol

IUPAC Name

[(2R)-2-amino-3-phenylpropyl] carbamate

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1

InChI Key

UCTRAOBQFUDCSR-SECBINFHSA-N

SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N

Solubility

DMSO (Slightly), Methanol (Slightly)

Synonyms

(2R)-2-amino-3-phenylpropyl carbamate, (R)-2-amino-3-phenylpropylcarbamate hydrochloride, ADX-N05, benzenepropanol, beta-amino-, carbamate (ester), (betaR)-, JZP-110, solriamfetol, solriamfetol hydrochloride, Sunosi

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)N)N

Description

The exact mass of the compound Solriamfetol is 94.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as DMSO (Slightly), Methanol (Slightly). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding the Mechanism of Action in Narcolepsy

Narcolepsy is characterized by excessive daytime sleepiness (EDS) and cataplexy, a sudden loss of muscle control triggered by emotions. The exact mechanism by which Solriamfetol improves wakefulness in narcolepsy is still under investigation. However, research suggests it might increase the levels of dopamine and norepinephrine in the brain, promoting wakefulness and alertness []. Studies are ongoing to further elucidate the specific neural pathways involved in Solriamfetol's action within the context of narcolepsy [].

Potential Benefits in Other Sleep-Wake Disorders

Given its wakefulness-promoting effects in narcolepsy, researchers are exploring the use of Solriamfetol in other sleep disorders characterized by EDS. These include idiopathic hypersomnia, a condition of excessive daytime sleepiness without cataplexy, and shift work sleep disorder, which affects individuals who work irregular hours [, ]. Studies are investigating Solriamfetol's efficacy and safety in improving alertness and reducing sleepiness in these patient populations [, ].

Applications Beyond Sleep Disorders

Solriamfetol's effects on dopamine and norepinephrine reuptake have led researchers to explore its potential benefits in neurological conditions beyond sleep disorders. Parkinson's disease, a neurodegenerative disorder characterized by tremors and movement difficulties, is one area of investigation. Dopamine deficiency plays a role in Parkinson's disease, and Solriamfetol's ability to increase dopamine levels might offer therapeutic potential []. However, further research is needed to determine its efficacy and safety in managing Parkinson's disease symptoms [].

Exploring Cognitive Enhancement

Solriamfetol's impact on alertness and wakefulness has also sparked interest in its potential cognitive-enhancing properties. Some studies suggest that Solriamfetol may improve cognitive function in healthy individuals []. However, more research is required to confirm these findings and understand the long-term effects of Solriamfetol on cognition in both healthy and patient populations [].

Solriamfetol is a pharmacological compound primarily used as a medication to enhance wakefulness in adults suffering from excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea. It is marketed under the brand name SUNOSI. The chemical structure of solriamfetol is characterized by its molecular formula C₁₀H₁₄N₂O₂, and it is classified as a selective dopamine and norepinephrine reuptake inhibitor. The compound was developed to target neurotransmitter systems involved in sleep-wake regulation, specifically enhancing the availability of dopamine and norepinephrine in the brain .

Solriamfetol acts as a dopamine and norepinephrine reuptake inhibitor (DNRI). This means it prevents the reabsorption of these neurotransmitters by presynaptic neurons, leading to increased levels in the synapse. Dopamine and norepinephrine play a crucial role in wakefulness and alertness, and by enhancing their activity, Solriamfetol helps improve daytime wakefulness in individuals with EDS [, ].

That typically include the formation of the carbamate structure. While specific synthetic routes are proprietary, it generally starts from readily available precursors that undergo amination and carbamate formation. The final product is purified through crystallization or chromatography techniques to achieve the desired purity for pharmaceutical applications .

The biological activity of solriamfetol is centered on its role as a stimulant. Clinical studies have shown that it effectively reduces excessive daytime sleepiness and improves wakefulness in patients with narcolepsy and obstructive sleep apnea. In phase III clinical trials, doses ranging from 37.5 mg to 150 mg demonstrated significant efficacy compared to placebo over a treatment period of up to 52 weeks . Common side effects include headache, decreased appetite, nausea, anxiety, and insomnia .

Solriamfetol is primarily indicated for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. Its approval by regulatory bodies such as the U.S. Food and Drug Administration underscores its therapeutic utility in managing conditions that impair wakefulness. Additionally, ongoing research may explore its potential in other areas related to mood disorders or cognitive enhancement due to its dopaminergic activity .

Several compounds share similarities with solriamfetol in their pharmacological profiles or mechanisms of action:

Compound NameMechanism of ActionUnique Features
ModafinilDopamine reuptake inhibitionLess potent than solriamfetol in norepinephrine inhibition
ArmodafinilDopamine reuptake inhibitionLonger half-life compared to modafinil
AmphetamineRelease of dopamine and norepinephrineMore potent stimulant effects; higher abuse potential
MethylphenidateDopamine reuptake inhibitionPrimarily used for ADHD; different pharmacokinetics

Uniqueness of Solriamfetol: Unlike many traditional stimulants such as amphetamines, solriamfetol offers a more targeted approach by selectively inhibiting dopamine and norepinephrine reuptake without significant serotonin involvement. This specificity may result in a different side effect profile and lower potential for abuse compared to more potent stimulants .

Key Synthetic Routes for Solriamfetol Production

The manufacture of solriamfetol, a dopamine and norepinephrine reuptake inhibitor approved for treating excessive daytime sleepiness, involves several well-characterized synthetic approaches that have evolved from laboratory-scale preparations to large-scale manufacturing processes [1] [2]. The compound's relatively simple structure, containing a single chiral center, has enabled the development of efficient synthetic routes that maintain high stereochemical purity while achieving commercially viable yields.

D-Phenylalanine Methyl Ester as a Precursor

The most widely documented synthetic pathway for solriamfetol utilizes D-phenylalanine methyl ester as the primary starting material, representing a chiral pool approach that ensures the desired R-configuration in the final product [1] [3] . This route capitalizes on the commercial availability of D-phenylalanine methyl ester hydrochloride, which eliminates the need for complex chiral resolution steps during the synthesis process.

The synthetic sequence begins with the dissociation of the hydrochloride salt of D-phenylalanine methyl ester, followed by reduction of the ester functionality to yield the corresponding amino alcohol intermediate [1]. This reduction step typically employs sodium borohydride or lithium aluminum hydride under controlled conditions to prevent over-reduction or unwanted side reactions. The resulting D-phenylalaninol serves as the immediate precursor for carbamate formation, the final step in solriamfetol synthesis.

The carbamate formation represents the most critical transformation in this synthetic route, where D-phenylalaninol is treated with sodium cyanate under acidic conditions to introduce the carbamate functionality [1] [5]. This reaction requires careful pH control and temperature management to ensure optimal yield while minimizing the formation of process-related impurities. The acidic conditions facilitate the nucleophilic attack of the primary alcohol on the electrophilic carbon of the cyanate, leading to the formation of the desired carbamate bond.

Studies have demonstrated that this pathway can achieve yields exceeding 89% for the carbamate formation step when optimized conditions are employed [1]. The high efficiency of this transformation, combined with the readily available starting material, makes this route particularly attractive for large-scale manufacturing applications where cost-effectiveness and process reliability are paramount considerations.

Novel Intermediates in Large-Scale Synthesis

Recent patent disclosures have revealed innovative approaches to solriamfetol synthesis that incorporate novel intermediates designed specifically for large-scale manufacturing requirements [5] [6] [3]. These advanced synthetic strategies address the limitations of traditional laboratory-scale procedures by introducing process improvements that enhance both yield and purity while reducing manufacturing costs.

One particularly noteworthy development involves the use of protected amino alcohol intermediates that allow for more selective carbamate formation reactions [6]. In this approach, D-phenylalaninol is first treated with protecting groups that temporarily mask the amino functionality, preventing unwanted side reactions during subsequent transformations. The protected intermediate then undergoes carbamate formation under milder conditions, followed by deprotection to yield the final product. This strategy has demonstrated superior impurity profiles compared to direct carbamate formation methods.

Another innovative approach disclosed in patent WO2020035769A1 employs tartaric acid resolution techniques to obtain high-purity D-phenylalanine derivatives [3]. This method involves the formation of diastereomeric tartrate salts that can be separated through selective crystallization, providing access to optically pure starting materials that subsequently undergo efficient conversion to solriamfetol. The tartaric acid resolution approach is particularly valuable when starting from racemic precursors, as it enables the isolation of the desired R-enantiomer with high optical purity.

The patent literature also describes novel synthetic intermediates that incorporate benzyl carbamate protecting groups [7]. These intermediates offer enhanced stability during processing and storage while maintaining high reactivity toward the final carbamate formation step. The benzyl protecting group can be removed under mild hydrogenation conditions, providing a clean conversion to solriamfetol without the formation of difficult-to-remove impurities.

Large-scale synthesis considerations have also led to the development of continuous flow processes that utilize novel reactor designs optimized for solriamfetol production [1]. These systems employ specialized heat exchangers and mixing technologies that ensure uniform reaction conditions throughout the process stream, resulting in improved product quality and reduced batch-to-batch variability. The continuous flow approach also enables better control of reaction parameters such as residence time and temperature profiles, leading to enhanced process robustness.

[image:1]

Catalytic and Reaction Condition Optimization

The optimization of catalytic systems and reaction conditions represents a critical aspect of solriamfetol manufacturing, directly impacting product yield, purity, and overall process economics [1] [8]. Extensive research has focused on identifying optimal catalytic systems that promote the desired transformations while minimizing the formation of process-related impurities and degradation products.

Role of Tin Catalysts in Carbamate Formation

While the primary carbamate formation reaction in solriamfetol synthesis typically employs sodium cyanate under acidic conditions, recent investigations have explored the potential role of tin-based catalysts in enhancing reaction efficiency and selectivity [1] [8]. Although tin catalysts are not extensively detailed in the current solriamfetol literature, their known reactivity in carbamate formation reactions suggests potential applications in process optimization.

Tin catalysts, particularly tin(II) and tin(IV) compounds, have demonstrated significant activity in promoting carbamate formation reactions through their ability to activate both nucleophilic and electrophilic components [8]. In the context of solriamfetol synthesis, tin catalysts could potentially facilitate the reaction between D-phenylalaninol and cyanate species by coordinating to the alcohol oxygen atom, thereby increasing its nucleophilicity toward the electrophilic carbon center of the cyanate.

The mechanism of tin-catalyzed carbamate formation likely involves the formation of a tin-alcohol complex that activates the hydroxyl group for nucleophilic attack on the cyanate carbon [8]. This activation process reduces the energy barrier for the carbamate-forming reaction, potentially allowing for milder reaction conditions and improved yields. Additionally, the coordination of tin to the alcohol may provide stereochemical control that could minimize the formation of unwanted stereoisomers or regioisomers.

Organotin compounds, such as dibutyltin dilaurate and dioctyltin dilaurate, have shown particular promise in carbamate formation reactions due to their balanced reactivity and selectivity profiles [8]. These catalysts can operate under relatively mild conditions while maintaining high activity toward carbamate formation. The choice of tin catalyst would depend on factors such as reaction temperature, solvent compatibility, and the specific substrate requirements of the solriamfetol synthesis.

The implementation of tin catalysts in large-scale solriamfetol production would require careful consideration of catalyst recovery and recycling strategies, as well as thorough evaluation of potential residual tin content in the final product. Regulatory guidelines for metal impurities in pharmaceutical products would necessitate robust analytical methods for tin detection and removal procedures to ensure compliance with safety standards.

Solvent Systems for Yield Maximization

The selection and optimization of solvent systems represents a crucial factor in maximizing yields and ensuring reproducible outcomes in solriamfetol synthesis [1] [9] [10]. The choice of solvent directly influences reaction kinetics, product solubility, impurity formation, and overall process safety, making solvent optimization a key component of manufacturing process development.

Traditional laboratory-scale solriamfetol syntheses have frequently employed dichloromethane as the primary reaction solvent due to its excellent solvating properties for organic compounds and its relatively low boiling point, which facilitates product isolation [1] [9]. Dichloromethane provides good solubility for both starting materials and products while maintaining chemical inertness toward the reaction components. However, the significant toxicological concerns associated with dichloromethane, including its classification as a probable human carcinogen and its high neurotoxicity, have necessitated the development of alternative solvent systems for large-scale manufacturing applications [9] [11].

Current manufacturing processes have transitioned toward more environmentally acceptable solvent systems, with ethyl acetate and ethanol mixtures emerging as preferred alternatives [9] [10]. A commonly employed replacement system utilizes a 3:1 mixture of ethyl acetate and ethanol, which provides similar solvating properties to dichloromethane while offering significantly improved safety profiles. This solvent combination maintains adequate solubility for reaction components while eliminating the carcinogenic risks associated with chlorinated solvents.

The ethyl acetate-ethanol system offers several advantages beyond safety considerations, including renewable sourcing potential for ethanol and the biodegradable nature of both components [10]. Additionally, this solvent mixture can be more easily recovered and recycled compared to chlorinated alternatives, contributing to improved process sustainability and reduced manufacturing costs. The lower toxicity profile also simplifies waste handling procedures and reduces environmental impact.

Alternative green solvent systems under investigation include 2-methyltetrahydrofuran, which offers improved sustainability credentials due to its derivation from renewable biomass sources [10]. This solvent provides excellent solvating properties for organic synthesis while maintaining a favorable environmental profile. However, implementation requires careful evaluation of reaction kinetics and product yields to ensure compatibility with existing process parameters.

Temperature control strategies have been optimized to work synergistically with selected solvent systems to maximize reaction yields [1]. For the ethyl acetate-ethanol system, optimal reaction temperatures typically range from room temperature to 60°C, depending on the specific transformation being performed. Higher temperatures may accelerate reaction rates but can also promote unwanted side reactions that reduce overall yield and increase impurity formation.

Reaction atmosphere control has also proven important for yield optimization, with inert nitrogen or argon atmospheres often employed to prevent oxidative degradation of sensitive intermediates [1]. The choice of inert atmosphere can be particularly critical when using alcohol-containing solvent systems, as these solvents may be more susceptible to oxidation under ambient conditions.

Impurity Profiling and Control Strategies

The comprehensive identification, characterization, and control of process-related impurities represents a fundamental requirement for pharmaceutical manufacturing, with particular importance for newly developed compounds such as solriamfetol [12] [13] [7]. Regulatory authorities require thorough understanding of impurity profiles to ensure product safety and efficacy, making impurity control a critical aspect of manufacturing process development and validation.

Identification of Process-Related Degradants

Extensive analytical investigations have identified eight major process-related impurities that can form during solriamfetol synthesis, each arising from specific mechanistic pathways related to the synthetic process conditions and starting material purity [12] [7]. These impurities have been systematically characterized using advanced analytical techniques including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic separation methods.

The first identified impurity, designated as Impurity 1, corresponds to N-carbamoyl-D-phenylalaninol with a molecular weight of 194 atomic mass units [7]. This impurity forms through the reaction of D-phenylalaninol with phosgene and ammonia under conditions similar to those used for carbamate formation. The formation mechanism involves the initial reaction of the amino group with phosgene to form an intermediate carbamoyl chloride, which subsequently reacts with ammonia to yield the N-carbamoyl derivative. This impurity can be controlled through careful optimization of reaction stoichiometry and the elimination of phosgene-containing reagents from the process.

Impurity 2 represents an O-dicarbonimidic diamide derivative that arises from multiple carbamoylation reactions occurring under forcing conditions [7]. This impurity formation pathway involves the sequential reaction of hydroxyl groups with carbamoylating agents, leading to the formation of complex multi-carbamate structures. The molecular weight and exact structure of this impurity vary depending on the extent of carbamoylation, making its detection and quantification particularly challenging. Control strategies focus on limiting reaction times and temperatures to prevent over-reaction.

The third characterized impurity is a 5-membered ring cyclized product with a molecular weight of 177 atomic mass units, representing a cyclization product formed through intramolecular reactions during synthesis [7]. This impurity results from the interaction between the amino and carbamate functionalities present in synthetic intermediates, leading to ring closure and the formation of a stable cyclic structure. The formation of this impurity can be minimized through careful control of reaction pH and temperature, as well as optimization of reaction kinetics to favor the desired intermolecular carbamate formation over intramolecular cyclization.

Impurity 4, with a molecular weight of 298 atomic mass units, represents a conjugate formed between D-phenylalanine and phenylalaninol components [7]. This impurity arises when trace amounts of D-phenylalanine present in the D-phenylalaninol starting material undergo coupling reactions with additional phenylalaninol molecules. The formation mechanism involves the activation of the carboxylic acid functionality of D-phenylalanine, followed by amide bond formation with the amino group of phenylalaninol. Control of this impurity requires strict specifications for starting material purity, particularly limiting the D-phenylalanine content in D-phenylalaninol supplies.

The fifth impurity is a benzyl carbamate derivative also having a molecular weight of 298 atomic mass units, formed through side reactions during the carbamate formation step [7]. This impurity results from the reaction of benzyl-containing protecting groups or solvents with the carbamoylating reagents, leading to the formation of alternative carbamate structures. Prevention of this impurity formation requires careful selection of reagents and solvents that do not contain reactive benzyl functionalities.

Impurities 6, 7, and 8 represent various dicarbonimidic diamide derivatives and cyclized products that form through complex multi-step reaction pathways involving repeated carbamoylation and cyclization reactions [7]. These impurities typically form under harsh reaction conditions or when excess carbamoylating reagents are present, leading to over-reaction of the desired products. Control strategies focus on optimizing reaction stoichiometry and implementing gentle reaction conditions that favor the formation of the desired product while minimizing side reactions.

A particularly significant impurity of concern is 2-chloropropane, a genotoxic alkyl halide that can form during salt precipitation processes [14] [15] [16]. This impurity, with a molecular weight of 78.5 atomic mass units, poses significant safety concerns due to its potential carcinogenic properties. The formation of 2-chloropropane occurs through degradation reactions involving chlorinated solvents or reagents used during the salt formation step of solriamfetol hydrochloride preparation. Regulatory guidelines require that this impurity be controlled to levels below 5 parts per million in the final drug substance [14].

Purification Techniques for Pharmaceutical-Grade Output

The achievement of pharmaceutical-grade purity for solriamfetol requires the implementation of sophisticated purification strategies that effectively remove process-related impurities while maintaining high product yields and acceptable manufacturing economics [17] [18] [19]. These purification techniques must be designed to address the specific physical and chemical properties of both the desired product and the identified impurities.

Crystallization represents the primary purification technique employed for solriamfetol purification, taking advantage of differences in solubility and crystal packing between the desired product and impurities [20] [21]. The crystallization process typically involves controlled cooling of supersaturated solutions under carefully managed conditions that promote the selective crystallization of pure solriamfetol while leaving impurities in the mother liquor. Temperature control during crystallization is critical, with cooling rates typically maintained between 0.5 to 1.0°C per minute to ensure optimal crystal formation and impurity rejection.

Seeded crystallization techniques have proven particularly effective for solriamfetol purification, utilizing carefully prepared seed crystals to control the nucleation and growth processes [20]. The seed crystals, prepared from high-purity solriamfetol, provide nucleation sites that promote the formation of the desired crystal form while discriminating against impurity incorporation. The amount of seed crystals added, typically ranging from 0.1% to 2% by weight, must be optimized to balance crystallization rate with purification efficiency.

Solvent selection for crystallization processes plays a crucial role in purification effectiveness, with polar protic solvents such as methanol and ethanol frequently employed due to their ability to dissolve solriamfetol while providing good discrimination against impurities [21]. The choice of crystallization solvent can significantly impact the efficiency of impurity removal, with some impurities showing preferential solubility in specific solvent systems. Mixed solvent systems, such as methanol-water or ethanol-water mixtures, can provide enhanced selectivity by fine-tuning the solubility characteristics of both the product and impurities.

Recrystallization procedures often employ multiple successive crystallization steps to achieve the required purity levels for pharmaceutical applications [20]. Each recrystallization cycle typically achieves a specific level of impurity reduction, with the number of cycles determined by the initial impurity levels and the target purity specifications. Typically, two to four recrystallization cycles are sufficient to achieve pharmaceutical-grade purity, with each cycle typically removing 70-85% of the remaining impurities.

Column chromatography techniques provide complementary purification capabilities, particularly for the removal of closely related structural impurities that may not be effectively separated through crystallization alone [13]. Silica gel chromatography using gradient elution systems can achieve high-resolution separation of solriamfetol from structurally similar impurities. The choice of mobile phase composition, typically involving mixtures of organic solvents with varying polarity, must be optimized to achieve adequate separation while maintaining reasonable processing times.

Preparative liquid chromatography represents an advanced purification technique that can achieve exceptional purity levels for small-scale preparations or when extremely high purity requirements must be met [13]. This technique employs high-performance chromatographic systems with optimized stationary phases and mobile phase compositions to achieve baseline separation of solriamfetol from all process-related impurities. While preparative chromatography is generally not economically viable for large-scale manufacturing, it serves as an important tool for preparing reference standards and for purifying material for analytical method development.

Activated carbon treatment has proven effective for removing colored impurities and trace organic contaminants that may not be adequately addressed through crystallization alone [21]. The activated carbon treatment is typically performed on dissolved solriamfetol solutions prior to crystallization, with the carbon subsequently removed through filtration. The choice of activated carbon type and treatment conditions must be optimized to ensure effective impurity removal without significant product loss through adsorption.

Ion exchange chromatography techniques can be employed for the removal of ionic impurities and residual metal catalysts that may be present from the synthesis process [13]. These techniques are particularly valuable for removing tin-based catalyst residues when such catalysts are employed in the synthesis process. The choice of ion exchange resin type and elution conditions must be carefully optimized to ensure complete removal of ionic impurities while maintaining product integrity.

Quality control analytical methods must be implemented throughout the purification process to monitor impurity levels and ensure that purification objectives are being met [12] [18]. These analytical methods typically employ high-performance liquid chromatography with ultraviolet detection or mass spectrometric detection to quantify both the desired product and individual impurities. Method validation procedures must demonstrate adequate sensitivity, specificity, and accuracy for all analytes of interest.

The implementation of process analytical technology enables real-time monitoring of purification processes, allowing for immediate adjustments to process parameters when deviations from target specifications are detected [18]. These systems can monitor parameters such as solution concentration, temperature, and crystallization progress, providing operators with the information needed to optimize purification efficiency and ensure consistent product quality.

Environmental control during purification operations is essential to prevent contamination and ensure reproducible results [21]. Clean room facilities with controlled temperature, humidity, and particulate levels are typically employed to minimize the introduction of external contaminants that could compromise product purity. Personnel training and procedural controls ensure that purification operations are performed consistently and in accordance with established protocols.

The validation of purification processes requires comprehensive documentation of process parameters, analytical results, and product quality data to demonstrate that the purification techniques consistently produce material meeting pharmaceutical specifications [18]. This validation documentation forms the basis for regulatory submissions and provides assurance that the purification processes will continue to perform reliably during commercial manufacturing operations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

194.105527694 g/mol

Monoisotopic Mass

194.105527694 g/mol

Heavy Atom Count

14

Appearance

Pale Yellow Solid Powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

939U7C91AI

Drug Indication

Solriamfetol is indicated for treatment of daytime sleepiness associated with obstructive sleep apnea and narcolepsy, but is not a treatment for the underlying airway obstruction in apnea patients.
FDA Label
Sunosi is indicated to improve wakefulness and reduce excessive daytime sleepiness in adult patients with narcolepsy (with or without cataplexy). Sunosi is indicated to improve wakefulness and reduce excessive daytime sleepiness (EDS) in adult patients with obstructive sleep apnoea (OSA) whose EDS has not been satisfactorily treated by primary OSA therapy, such as continuous positive airway pressure (CPAP). Â
Treatment of narcolepsy, Treatment of obstructive sleep apnoea

Livertox Summary

Solriamfetol is dopamine and norepinephrine reuptake inhibitor that is used in the therapy of excessive daytime sleepiness and cataplexy in patients with narcolepsy. Solriamfetol has not been associated with serum enzyme elevations during therapy or to instances of idiosyncratic acute liver injury.

Drug Classes

CNS Drugs

Pharmacology

Solriamfetol weakly binds to dopamine and norepinephrine transporters but not serotonin transporters[FDA Label][A176516]. Solriamfetol does not bind to dopamine, serotonin, norepinephrine, GABA, adenosine, histamine, orexin, benzodiazepines, or muscarinic and nicotinic receptors[FDA Label]. Solriamfetol is also associated with a mean increase of 21 beats per minute (BPM) in heart rate in patients taking 300mg (twice the maximum recommended dose) and 27 BPM in patients taking 900mg (six times the maximum recommended dose)[FDA Label]. 300mg of solriamfetol does not increase the QTcF interval to a clinically relevant degree[FDA Label].

ATC Code

N06BA14
N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BA - Centrally acting sympathomimetics
N06BA14 - Solriamfetol

Mechanism of Action

The specific mechanism of action is unknown but it may be through its activity as a dopamine and norepinephrine reuptake inhibitor.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Other CAS

178429-62-4

Absorption Distribution and Excretion

Oral bioavailability of solriamfetol is approximately 95%. Peak plasma concentration is reached in 2 hours (with a range of 1.25 to 3 hours) in fasted patients. When solriamfetol is taken with a high fat meal, the time to peak plasma concentration increases to 3 hours.
95% of solriamfetol is recovered in urine unchanged by metabolism. Less than 1% of solriamfetol is recovered as N-acetyl solriamfetol.
199L. Other studies have found the volume of distribution to be 158.2L ± 37.3L in fasted subjects and 159.8L ± 38.9L in fed subjects.
Renal clearance is 18.2L/h and total clearance is 19.5L/h. Other studies have found clearance to be 18.4 ± 4.2L/h in fasted subjects and 18.8 ± 4.2L/h in fed subjects.

Metabolism Metabolites

Solriamfetol does not undergo significant metabolism in humans, though less than 1% of solriamfetol is metabolized to N-acetyl solriamfetol.

Wikipedia

Solriamfetol
Broflanilide

FDA Medication Guides

Sunosi
Solriamfetol Hydrochloride
TABLET;ORAL
JAZZ
06/28/2023

Biological Half Life

7.1 hours. Other studies have found the mean half life to be 6.1 ± 1.2 hours in fasted subjects and 5.9 ± 1.2 hours in fed subjects.

Use Classification

Human drugs -> Psychoanaleptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Corrigendum: A Randomized Study of Solriamfetol for Excessive Sleepiness in Narcolepsy. Ann Neurol. 2020 Jan;87(1):157. doi: 10.1002/ana.25632. Epub 2019 Nov 14. PubMed PMID: 31833595.
2: Malhotra A, Shapiro C, Pepin JL, Hedner J, Ahmed M, Foldvary-Schaefer N, Strollo PJ, Mayer G, Sarmiento K, Baladi M, Chandler P, Lee L, Schwab R. Long-term study of the safety and maintenance of efficacy of solriamfetol (JZP-110) in the treatment of excessive sleepiness in participants with narcolepsy or obstructive sleep apnea. Sleep. 2019 Nov 6. pii: zsz220. doi: 10.1093/sleep/zsz220. [Epub ahead of print] PubMed PMID: 31691827.
3: Solriamfetol (Sunosi) for excessive daytime sleepiness. Med Lett Drugs Ther. 2019 Aug 26;61(1579):132-134. Review. PubMed PMID: 31581157.
4: Yang J, Gao J. Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy. Expert Rev Clin Pharmacol. 2019 Aug;12(8):723-728. doi: 10.1080/17512433.2019.1632705. Epub 2019 Jun 19. Review. PubMed PMID: 31215815.
5: Markham A. Solriamfetol: First Global Approval. Drugs. 2019 May;79(7):785-790. doi: 10.1007/s40265-019-01123-y. PubMed PMID: 31062265.
6: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK540688/ PubMed PMID: 31038853.
7: Zomorodi K, Chen D, Lee L, Lasseter K, Marbury T. Single-Dose Pharmacokinetics and Safety of Solriamfetol in Participants With Normal or Impaired Renal Function and With End-Stage Renal Disease Requiring Hemodialysis. J Clin Pharmacol. 2019 Aug;59(8):1120-1129. doi: 10.1002/jcph.1402. Epub 2019 Mar 13. PubMed PMID: 30865315; PubMed Central PMCID: PMC6618134.
8: Thorpy MJ, Shapiro C, Mayer G, Corser BC, Emsellem H, Plazzi G, Chen D, Carter LP, Wang H, Lu Y, Black J, Dauvilliers Y. A randomized study of solriamfetol for excessive sleepiness in narcolepsy. Ann Neurol. 2019 Mar;85(3):359-370. doi: 10.1002/ana.25423. Erratum in: Ann Neurol. 2020 Jan;87(1):157. PubMed PMID: 30694576; PubMed Central PMCID: PMC6593450.
9: Zomorodi K, Kankam M, Lu Y. A Phase I, Randomized, Crossover, Open-label Study of the Pharmacokinetics of Solriamfetol (JZP-110) in Healthy Adult Subjects With and Without Food. Clin Ther. 2019 Feb;41(2):196-204. doi: 10.1016/j.clinthera.2018.12.001. Epub 2018 Dec 28. PubMed PMID: 30598342.
10: Schweitzer PK, Rosenberg R, Zammit GK, Gotfried M, Chen D, Carter LP, Wang H, Lu Y, Black J, Malhotra A, Strohl KP; TONES 3 Study Investigators. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial. Am J Respir Crit Care Med. 2019 Jun 1;199(11):1421-1431. doi: 10.1164/rccm.201806-1100OC. PubMed PMID: 30521757; PubMed Central PMCID: PMC6835071.
11: Strollo PJ Jr, Hedner J, Collop N, Lorch DG Jr, Chen D, Carter LP, Lu Y, Lee L, Black J, Pépin JL, Redline S; Tones 4 Study Investigators. Solriamfetol for the Treatment of Excessive Sleepiness in OSA: A Placebo-Controlled Randomized Withdrawal Study. Chest. 2019 Feb;155(2):364-374. doi: 10.1016/j.chest.2018.11.005. Epub 2018 Nov 22. PubMed PMID: 30471270.
12: Abad VC, Guilleminault C. Solriamfetol for the treatment of daytime sleepiness in obstructive sleep apnea. Expert Rev Respir Med. 2018 Dec;12(12):1007-1019. doi: 10.1080/17476348.2018.1541742. Epub 2018 Nov 2. Review. PubMed PMID: 30365900.
13: Carter LP, Henningfield JE, Wang YG, Lu Y, Kelsh D, Vince B, Sellers E. A randomized, double-blind, placebo-controlled, crossover study to evaluate the human abuse liability of solriamfetol, a selective dopamine and norepinephrine reuptake inhibitor. J Psychopharmacol. 2018 Dec;32(12):1351-1361. doi: 10.1177/0269881118796814. Epub 2018 Oct 1. PubMed PMID: 30269642; PubMed Central PMCID: PMC6247449.
14: Baladi MG, Forster MJ, Gatch MB, Mailman RB, Hyman DL, Carter LP, Janowsky A. Characterization of the Neurochemical and Behavioral Effects of Solriamfetol (JZP-110), a Selective Dopamine and Norepinephrine Reuptake Inhibitor. J Pharmacol Exp Ther. 2018 Aug;366(2):367-376. doi: 10.1124/jpet.118.248120. Epub 2018 Jun 11. PubMed PMID: 29891587.

Explore Compound Types